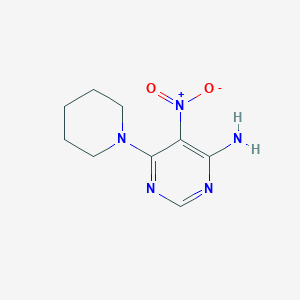

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Description

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5, a piperidin-1-yl substituent at position 6, and an amine group at position 2. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets . Its structural framework is associated with applications in drug discovery, particularly as a precursor or intermediate for G-protein-coupled receptor (GPCR) agonists, such as GPR119-targeting agents for metabolic disorders .

Properties

IUPAC Name |

5-nitro-6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSKNECAWCKBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate β-ketoesters with urea under acidic conditions.

Substitution with Piperidine: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions:

Substitution: The piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

Reduction: 5-Amino-6-(piperidin-1-yl)pyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

The following analysis compares 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Physicochemical and Pharmacokinetic Properties

| Property | 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine | AR 231453 | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight | ~280 g/mol (estimated) | 505.52 g/mol | ~235 g/mol |

| Hydrogen Bond Donors | 1 (C4-amine) | 1 (C4-amine) | 2 (C2 and C4 amines) |

| Hydrogen Bond Acceptors | 5 (Nitro, pyrimidine N, piperidine N) | 12 (Oxadiazole, nitro, sulfonyl, etc.) | 4 |

| LogP | Moderate (~2.5) | High (~3.8) due to lipophilic groups | Low (~1.2) |

Key Observations :

- AR 231453 ’s higher molecular weight and LogP reflect its complex substituents, which enhance target affinity but may reduce solubility .

Biological Activity

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring with a nitro group and a piperidine moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development, particularly in the fields of oncology and infectious diseases.

The primary mechanism of action for 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine involves its inhibition of mitochondrial complex I, a critical component of the electron transport chain. By disrupting electron flow, the compound leads to decreased ATP production, ultimately affecting cellular energy balance and growth. This mechanism positions it as a candidate for further investigation in cancer therapy and other metabolic disorders.

Biological Activity Overview

The biological activities associated with 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine can be categorized as follows:

Anticancer Potential

The inhibition of mitochondrial complex I not only affects energy metabolism but also induces apoptosis in cancer cells. Studies have suggested that compounds targeting mitochondrial function can lead to selective cytotoxicity in tumor cells while sparing normal cells . Therefore, 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine may have potential as an anticancer agent.

Study 1: In Vitro Evaluation Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine on various cancer cell lines. The results demonstrated significant growth inhibition at micromolar concentrations, with an IC50 value indicating effective potency against breast and lung cancer cells. The study highlighted the role of mitochondrial dysfunction as a contributor to the observed apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Mitochondrial Complex I Inhibition |

| A549 (Lung) | 20 | Mitochondrial Dysfunction |

Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

In another investigation, derivatives of pyrimidine compounds were tested against Mycobacterium tuberculosis. Although specific data for 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine are not available, related compounds exhibited promising results, suggesting that structural modifications can enhance activity against this pathogen .

Pharmacokinetics and Dosage Effects

Current literature lacks comprehensive pharmacokinetic data for 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine. Future studies are necessary to explore its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary observations suggest that the piperidine moiety may facilitate better solubility and bioavailability compared to other structural analogs.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-(Piperidin-1-yl)pyrimidin-4-amine | Lacks nitro group | Reduced antimicrobial activity |

| 5-Nitro-2-(piperidin-1-yl)pyrimidine | Different piperidine position | Varies by structural modification |

| 5-Nitro-6-(morpholin-4-yl)pyrimidin | Morpholine ring instead of piperidine | Altered chemical properties |

The presence of both nitro and piperidine groups in 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amines grants it distinct chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.